Cas no 105212-28-0 (6-cyano-1-benzothiophene-2-carboxylic acid)
6-cyano-1-benzothiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-cyano-1-benzothiophene-2-carboxylic acid
- LogP
- 6-Cyanbenzo[b]thiophen-2-carbonsaeure
- PTCGELMNYHRYFV-UHFFFAOYSA-N
- 6-Cyano-benzo[b]thiophene-2-carboxylic acid
- 105212-28-0
- MFCD13180919
- AS-6511
- 6-Cyanobenzo[b]thiophene-2-carboxylic acid
- SCHEMBL1495612
-
- MDL: MFCD13180919
- Inchi: 1S/C10H5NO2S/c11-5-6-1-2-7-4-9(10(12)13)14-8(7)3-6/h1-4H,(H,12,13)
- InChI Key: PTCGELMNYHRYFV-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=CC2C=CC(C#N)=CC1=2
Computed Properties
- Exact Mass: 203.00415
- Monoisotopic Mass: 203.00409958g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 89.3Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 462.3±25.0 °C at 760 mmHg
- Flash Point: 233.4±23.2 °C
- PSA: 61.09
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
6-cyano-1-benzothiophene-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-cyano-1-benzothiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB532610-1 g |
6-Cyano-benzo[b]thiophene-2-carboxylic acid |
105212-28-0 | 1g |
€750.40 | 2023-07-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1816216-1g |
6-Cyano-Benzo[b]thiophene-2-carboxylic acid |
105212-28-0 | 98% | 1g |
¥22601.00 | 2024-08-09 | |
| abcr | AB532610-1g |
6-Cyano-benzo[b]thiophene-2-carboxylic acid; . |
105212-28-0 | 1g |
€750.40 | 2025-02-18 |
6-cyano-1-benzothiophene-2-carboxylic acid Suppliers
6-cyano-1-benzothiophene-2-carboxylic acid Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 6-cyano-1-benzothiophene-2-carboxylic acid
Recent Advances in the Application of 6-Cyano-1-benzothiophene-2-carboxylic Acid (CAS: 105212-28-0) in Chemical Biology and Pharmaceutical Research
The compound 6-cyano-1-benzothiophene-2-carboxylic acid (CAS: 105212-28-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile chemical properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest studies involving this compound, highlighting its synthesis, biological activity, and emerging applications in drug discovery and development.
Recent studies have demonstrated that 6-cyano-1-benzothiophene-2-carboxylic acid serves as a key intermediate in the synthesis of various biologically active molecules. Its unique benzothiophene scaffold, coupled with the cyano and carboxylic acid functional groups, makes it a valuable building block for the development of novel kinase inhibitors, anti-inflammatory agents, and anticancer compounds. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of this compound into a series of potent and selective inhibitors targeting the JAK-STAT signaling pathway, which is implicated in numerous inflammatory and autoimmune diseases.
In addition to its role in kinase inhibition, 6-cyano-1-benzothiophene-2-carboxylic acid has also been explored for its potential in modulating protein-protein interactions (PPIs). A recent study in ACS Chemical Biology utilized this compound as a core scaffold to design small-molecule disruptors of the p53-MDM2 interaction, a critical target in cancer therapy. The researchers employed structure-activity relationship (SAR) studies to optimize the compound's binding affinity, resulting in derivatives with nanomolar potency and improved pharmacokinetic properties.
Another notable application of 6-cyano-1-benzothiophene-2-carboxylic acid is in the field of fluorescent probes and imaging agents. A 2022 publication in Chemical Communications detailed the synthesis of a benzothiophene-based fluorescent probe derived from this compound, which exhibited high selectivity for reactive oxygen species (ROS) in live cells. This probe has potential applications in studying oxidative stress-related diseases, such as neurodegenerative disorders and cancer.
From a synthetic chemistry perspective, recent advancements have focused on improving the efficiency and scalability of 6-cyano-1-benzothiophene-2-carboxylic acid production. A 2023 patent application disclosed a novel catalytic method for its synthesis, utilizing palladium-catalyzed cyanation and subsequent carboxylation, which offers higher yields and reduced environmental impact compared to traditional routes. This development is expected to facilitate broader access to the compound for research and industrial applications.
In conclusion, 6-cyano-1-benzothiophene-2-carboxylic acid (CAS: 105212-28-0) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its diverse applications, ranging from kinase inhibition to fluorescent probe development, underscore its versatility as a chemical scaffold. Ongoing research efforts are likely to uncover additional therapeutic potentials and novel applications for this compound in the near future.
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